molecular formula C12H17NO3 B5774706 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime

4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime

Cat. No.: B5774706
M. Wt: 223.27 g/mol
InChI Key: HZWMFFXLNDVJDJ-MDWZMJQESA-N
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Description

4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime, also known as DDC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime involves its ability to chelate metal ions such as copper and iron. These metal ions are known to play a role in the development of neurodegenerative diseases, and by chelating them, this compound can prevent their harmful effects. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which is beneficial for cognitive function. Additionally, this compound has been shown to have antitumor properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime in lab experiments is its ability to chelate metal ions. This property makes it a useful tool for studying the role of metal ions in various biological processes. Additionally, this compound has been shown to be relatively non-toxic, which makes it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime. One area of focus is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these applications. Additionally, studies are needed to further elucidate the mechanism of action of this compound and its effects on various biological processes. Finally, the development of new analogs of this compound with improved solubility and potency may lead to the discovery of even more effective compounds for scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its ability to chelate metal ions and activate the Nrf2/ARE pathway make it a useful tool for studying various biological processes. Additionally, its neuroprotective, anti-inflammatory, and antitumor properties make it a potential candidate for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully elucidate the potential of this compound and its analogs in scientific research.

Synthesis Methods

The synthesis of 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime involves the reaction between 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde and O-allylhydroxylamine in the presence of a catalyst. This reaction leads to the formation of this compound, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde O-allyloxime has been extensively studied for its potential applications in scientific research. One of the major areas of focus has been its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective properties and can help prevent the death of neurons in the brain. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of reactive oxygen species, which are known to contribute to the development of neurodegenerative diseases.

Properties

IUPAC Name

5,5-dimethyl-2-[(E)-prop-2-enoxyiminomethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-5-16-13-8-9-10(14)6-12(2,3)7-11(9)15/h4,8-9H,1,5-7H2,2-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMFFXLNDVJDJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C=NOCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(C(=O)C1)/C=N/OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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